5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Description
This compound belongs to the sulfamoyl benzamide class, characterized by a central benzamide scaffold substituted with a benzyl(methyl)sulfamoyl group at position 5, a fluorine atom at position 2, and a 4-(trifluoromethyl)phenyl moiety as the N-aryl substituent. These functional groups confer distinct physicochemical and biological properties:
Properties
IUPAC Name |
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F4N2O3S/c1-28(14-15-5-3-2-4-6-15)32(30,31)18-11-12-20(23)19(13-18)21(29)27-17-9-7-16(8-10-17)22(24,25)26/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWVWWMBMIGPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzyl(methyl)sulfamoyl Intermediate: This step involves the reaction of benzylamine with methylsulfonyl chloride under basic conditions to form the benzyl(methyl)sulfamoyl intermediate.
Coupling Reaction: The final step involves coupling the benzyl(methyl)sulfamoyl intermediate with 4-(trifluoromethyl)phenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism by which 5-[benzyl
Biological Activity
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a sulfamoyl functional group and high fluorination, suggests enhanced biological activity. This article will delve into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Molecular Structure and Characteristics
The compound's molecular formula is . The structural features include:
- Sulfamoyl Group : Enhances interactions with biological targets.
- Fluorine Substituents : Associated with increased potency and stability in biological systems.
- Benzamide Backbone : Common in many bioactive compounds.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit antiviral properties , particularly against the hepatitis B virus (HBV) . The presence of the sulfamoyl group is crucial for its interaction with viral targets, potentially increasing its efficacy.
Antiviral Activity
Research has shown that compounds with similar structures often demonstrate significant antiviral activities. In particular, the compound's ability to inhibit viral replication has been noted, making it a candidate for further investigation as a therapeutic agent against HBV .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar benzamide derivatives is essential. The following table summarizes some related compounds and their characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-(butan-2-ylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide | Contains butan-2-yl instead of benzyl | Potentially different pharmacokinetics due to branched alkyl chain |
| 5-(cyclohexylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide | Cyclohexane moiety replaces benzyl | May exhibit different solubility and stability profiles |
| 5-(benzylsulfamoyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide | Chlorine substitution on phenyl ring | Variation in biological activity due to halogen effects |
This comparative analysis highlights how specific functional groups influence biological activity and therapeutic potential.
Mechanistic Insights
Interaction studies are vital for understanding how this compound interacts with biological macromolecules. In vitro assays can be conducted to evaluate:
- Binding Affinity : Assessing how well the compound binds to viral proteins.
- Inhibition Studies : Determining the IC50 values against various targets, including enzymes involved in viral replication.
Case Studies and Research Findings
Recent literature has documented various studies on related compounds that provide insights into the potential mechanisms of action for this compound:
- Antiviral Efficacy : A study indicated that structurally similar compounds exhibited significant antiviral activity against HBV, suggesting that modifications in the sulfamoyl group could enhance efficacy .
- Cytotoxicity Assessments : Evaluations of related benzamide derivatives showed varying degrees of cytotoxicity against cancer cell lines, indicating that structural modifications could lead to improved therapeutic profiles .
- Inhibitory Action on Kinases : Some benzamide derivatives have been shown to inhibit specific kinases involved in cancer proliferation, providing a model for evaluating the potential of this compound as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Observations:
Sulfamoyl and Trifluoromethyl Groups :
- The trifluoromethylphenyl group is a common feature in compounds with high target affinity (e.g., Compound 31 in PD-L1 inhibition) .
- Benzyl(methyl)sulfamoyl substitution (as in LMM5 and the target compound) is associated with antifungal activity, likely due to interactions with fungal thioredoxin reductase .
Fluorine vs. Chlorine :
- Fluorine at position 2 in the target compound may offer improved metabolic stability compared to chlorine in and compounds .
Scaffold Variations :
Physicochemical Properties
Analysis:
- Trifluoromethyl groups in compounds (e.g., Compound 52) increase melting points (277–279°C vs. 266–268°C for non-CF₃ analogs), suggesting enhanced crystallinity .
- The target compound’s spectral profile would align with benzamide derivatives, featuring strong C=O and S=O stretches in IR .
Q & A
Q. What are the standard synthetic routes for 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide in academic research?
The compound is synthesized via multi-step reactions, typically involving sulfonamide formation, fluorination, and amide coupling. Key steps include:
- Sulfamoyl group introduction : Reacting a benzyl-methylamine derivative with chlorosulfonic acid or sulfuryl chloride under controlled temperatures (0–5°C) to form the sulfonamide intermediate .
- Fluorination : Electrophilic fluorination at the ortho position using Selectfluor or DAST (diethylaminosulfur trifluoride) in anhydrous solvents like DCM or THF .
- Amide coupling : Activating the carboxylic acid (e.g., with EDCI/HOBt) and coupling with 4-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) . Yields range from 45% to 93%, depending on purification methods (e.g., column chromatography or recrystallization) .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- NMR : H and C NMR confirm substituent positions (e.g., fluorine at C2, trifluoromethyl at the phenyl ring). The sulfamoyl group () shows distinct peaks at ~3.3 ppm (H for N-CH) and 125–130 ppm (C for SO) .
- FT-IR : Key absorptions include 1650–1700 cm (amide C=O), 1340–1380 cm ( asymmetric stretch), and 1120–1160 cm (C-F) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H] at m/z 492.5) and fragments (e.g., loss of the benzyl group at m/z 381) .
Q. What initial biological screening assays are recommended for evaluating its bioactivity?
- Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated after 48-hour exposure .
- Enzyme Inhibition : Fluorescence-based assays targeting carbonic anhydrase or kinase enzymes, with IC determination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Optimization : Replacing THF with DMF improves solubility of intermediates, reducing side reactions .
- Catalyst Screening : Using DMAP (4-dimethylaminopyridine) in amide coupling increases yields by 15–20% .
- Temperature Control : Lowering fluorination step temperatures (from 25°C to 0°C) minimizes decomposition, enhancing purity to >95% .
- Automation : Continuous flow reactors reduce reaction times (e.g., from 12 h to 2 h for sulfonylation) and improve reproducibility .
Q. What strategies are employed to resolve contradictions in reported biological activities?
- Orthogonal Assays : Cross-validate antimicrobial results using disk diffusion (zone of inhibition) and time-kill assays to confirm bacteriostatic vs. bactericidal effects .
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing trifluoromethyl with nitro groups) to isolate substituent effects on activity .
- Metabolic Stability Testing : Incubate compounds with liver microsomes to assess if conflicting in vitro/in vivo results arise from rapid metabolism .
Q. What computational methods are used to predict interaction mechanisms with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to carbonic anhydrase IX (PDB: 3CAI), identifying key interactions (e.g., sulfonamide-Zn coordination) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating stable binding .
- QSAR Modeling : Partial least squares regression correlates electronic descriptors (e.g., Hammett σ) with IC values to guide analog design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
